![molecular formula C23H15F2NO2 B2523028 3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 865657-15-4](/img/structure/B2523028.png)

3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

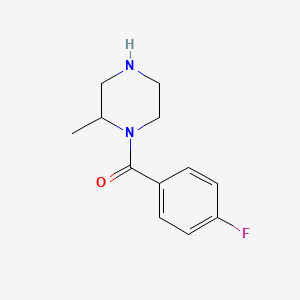

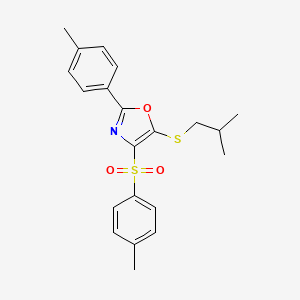

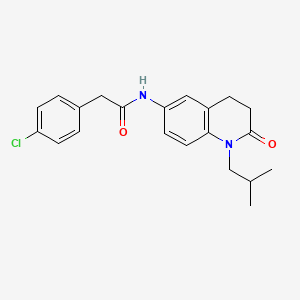

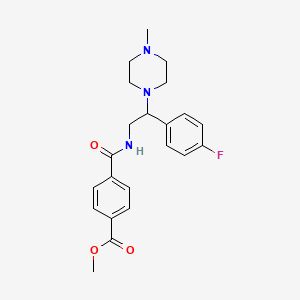

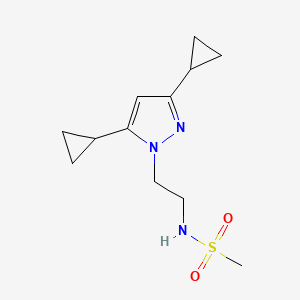

The compound "3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one" is a structurally complex molecule that appears to be related to the class of benzoyl isoquinolines. These compounds are of interest due to their diverse pharmacological activities and potential applications in medicinal chemistry. The synthesis and characterization of such compounds have been explored in various studies, which have provided insights into their molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzoyl isoquinolines can be achieved through oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes, as described in one study . This method is chemoselective and avoids unnecessary preactivation steps, making it an efficient approach to obtain benzoylated products. Another study reports a one-pot synthesis of fluorinated 1-benzoyl-3,4-dihydroisoquinolines from fluorinated [2-(o-alkynylphenyl)ethyl]amines, involving hydroamination followed by Pd-catalyzed oxidation . Additionally, a catalyst-free synthesis of related tetrahydroquinolin-5(1H)-one derivatives has been achieved using a one-pot four-component reaction under ultrasonic conditions .

Molecular Structure Analysis

The molecular structure of benzoyl isoquinolines has been studied using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of a related compound, 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione, was determined, providing valuable information about the spatial arrangement of atoms within the molecule . The stereochemistry of some derivatives of tetrahydroquinolin-4-ol has also been elucidated through single crystal X-ray analyses .

Chemical Reactions Analysis

Benzoyl isoquinolines can undergo various chemical reactions, including fluorination, as demonstrated in a study where photocatalytic fluorination of benzene was achieved using a photoinduced electron transfer process . The reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with dihydroisoquinoline resulted in the formation of a benzoyl isoquinoline derivative and its oxidation product . Moreover, the synthesis of 3-benzoyl-2,1-benzisoxazoles from 2-phenylquinolin-4(1H)-ones has been reported, showcasing the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl isoquinolines are influenced by their molecular structure and substituents. For example, the introduction of fluorine atoms can significantly affect the photophysical properties of the molecules, as seen in the synthesis of yellow-green emitting fluorophores with enhanced photostability . The presence of electron-donating or -withdrawing groups on the benzoyl ring can also modulate the potency of these compounds in biological assays, such as their ability to control gene expression in ecdysone responsive systems .

Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescence Applications

The synthesis and fluorescence studies of novel fluorophores have been explored, indicating potential applications in biological labeling and imaging. For instance, some newly designed fluorophores have shown good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, suggesting their usefulness in nucleic acid research and diagnostics (Singh & Singh, 2007). Additionally, a two-photon fluorescent probe developed for detecting DTT exhibited fast response and high selectivity, which could be beneficial for biological studies involving reducing agents (Sun et al., 2018).

Antimicrobial Activity

Research on quinoline derivatives has shown significant antimicrobial activity. For example, a series of 2-chloro-6-methylquinoline hydrazones were synthesized and tested for their antibacterial and antifungal activities, revealing that some compounds exhibited considerable effectiveness against bacterial strains, highlighting their potential as antimicrobial agents (Bawa et al., 2009).

Chemical Synthesis and Modification

The chemical synthesis of fluorinated heterocycles is crucial for pharmaceutical and agrochemical industries. A study reported the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, demonstrating the synthetic versatility and potential applications of fluorinated compounds in developing new chemical entities (Wu et al., 2017).

Biological Applications

The exploration of tetrahydroisoquinolines in the context of biological systems, such as control of gene expression in ecdysone responsive systems, has been undertaken. A library of tetrahydroquinolines was synthesized and evaluated for their ability to modulate gene expression, indicating the relevance of these compounds in gene therapy and molecular biology research (Smith et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2NO2/c24-17-8-4-5-15(11-17)13-26-14-20(22(27)16-6-2-1-3-7-16)23(28)19-12-18(25)9-10-21(19)26/h1-12,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDITTBFAXTQPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2522945.png)

![Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2522946.png)

![1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B2522948.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2522957.png)

![2-[(2-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2522960.png)

![1-[3-(3-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2522966.png)